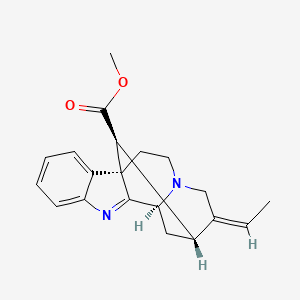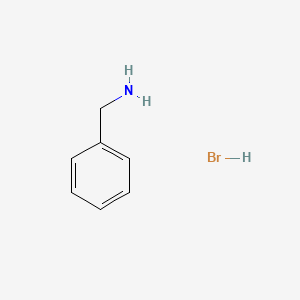
Benzylamine hydrobromide
Overview
Description
Benzylamine hydrobromide: is an organic compound with the chemical formula C₇H₁₀BrN. It is a derivative of benzylamine, where the amine group is protonated and paired with a hydrobromide anion. This compound is commonly used in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Benzylamine hydrobromide primarily targets Trypsin-1 and Trypsin-2 . These are serine proteases involved in the digestion of proteins in the human body .
Mode of Action
It is known to interact with its targets, trypsin-1 and trypsin-2 . The specific nature of these interactions and the resulting changes at the molecular level are yet to be elucidated.
Biochemical Pathways
A four-step pathway for the production of benzylamine has been reported . This pathway generates benzylamine from cellular phenylpyruvate using enzymes from different sources: a mandelate synthase (Amycolatopsis orientalis), a mandelate oxidase (Streptomyces coelicolor), a benzoylformate decarboxylase (Pseudomonas putida), and an aminotransferase (Salicibacter pomeroyi) .
Biochemical Analysis
Biochemical Properties
Benzylamine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. It interacts with several enzymes and proteins, including monoamine oxidase B (MAO-B), which catalyzes the oxidation of benzylamine to benzaldehyde . This interaction is crucial for understanding the metabolic pathways and potential therapeutic applications of this compound.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to impact the activity of monoamine oxidase enzymes, which play a role in neurotransmitter metabolism . This can lead to changes in cellular signaling and metabolic processes, affecting overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes and receptors. It binds to monoamine oxidase B, inhibiting its activity and leading to an increase in the levels of monoamine neurotransmitters . This inhibition can result in altered neurotransmitter dynamics and has potential therapeutic implications for neurological disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its efficacy and potency . Long-term exposure to the compound may also lead to changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that this compound can influence behavior and neurotransmitter levels in animal models, with potential implications for its use in treating neurological disorders.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of benzylamine to benzaldehyde by monoamine oxidase B . This pathway is crucial for understanding the compound’s metabolism and its potential effects on metabolic flux and metabolite levels. The interaction with monoamine oxidase enzymes highlights the importance of this compound in neurotransmitter metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments, affecting its localization and accumulation . Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular regions, including the cytoplasm and mitochondria, where it exerts its biochemical effects . This localization is crucial for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Benzonitrile: Benzylamine can be synthesized by the selective liquid-phase hydrogenation of benzonitrile using metal-supported catalysts such as nickel, cobalt, or palladium.
Reduction of Hydrobenzamides: Another method involves the reduction of hydrobenzamides with sodium borohydride, producing a mixture of primary and secondary benzylamines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzylamine hydrobromide can undergo oxidation reactions to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is often used as a reducing agent.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzylamines.
Scientific Research Applications
Chemistry:
Organic Synthesis: Benzylamine hydrobromide is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biology:
Enzyme Studies: It is used in studies involving enzyme inhibition and as a substrate in biochemical assays.
Medicine:
Drug Development: The compound is used in the development of drugs targeting specific enzymes and receptors.
Industry:
Polymer Production: It is used in the production of polymers and resins.
Comparison with Similar Compounds
Benzylamine: Similar in structure but lacks the hydrobromide component.
Phenylmethylamine: Another related compound with similar chemical properties.
Aniline: Contains an amine group attached to a benzene ring but differs in reactivity and applications.
Uniqueness: Benzylamine hydrobromide is unique due to its specific reactivity and solubility properties, making it suitable for particular synthetic and industrial applications .
Properties
IUPAC Name |
phenylmethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.BrH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMCHRSDOLMHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514635 | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37488-40-7 | |
| Record name | NSC120715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylmethanamine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylamine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The provided research mentions Benzylamine Hydrobromide as a product of reactions involving Benzylamines and Bromine. Can you elaborate on the reaction mechanism and the conditions leading to its formation?
A1: The research by [] investigates the reaction of N-bromobenzenesulfonamides or Bromine with various Benzylamines (primary, secondary, and tertiary). In the presence of moisture, these reactions primarily lead to the oxidative degradation of Benzylamines. For instance, tertiary Benzylamines degrade to secondary this compound and benzaldehyde. Similarly, secondary Benzylamines form primary this compound and benzaldehyde. The reaction proceeds through several intermediates, with this compound forming as a result of the reaction between Benzylamine and Hydrogen Bromide, a byproduct of the oxidation process.
A2: Identifying intermediates like benzalthis compound perbromide (9) is crucial in understanding the step-by-step mechanism of the reaction between N-bromobenzenesulfonamides or Bromine and Benzylamines []. By characterizing these transient species, researchers can gain a deeper understanding of the reaction kinetics, the influence of reaction conditions, and potentially design strategies to control the reaction outcome, favoring desired products or minimizing unwanted side reactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8H-cyclopenta[a]acenaphthylene](/img/structure/B1252803.png)

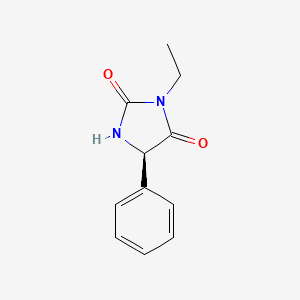

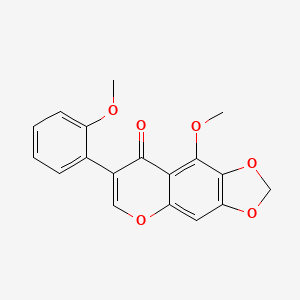

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252812.png)

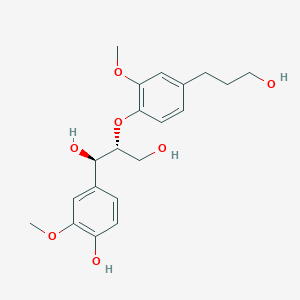
![methyl (1S,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1252822.png)
![2,6,6-TRIMETHYLBICYCLO[3.2.0]HEPTA-2-ENE-7-ONE](/img/structure/B1252823.png)
![(1R,2R,20R,42S,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1252824.png)
![(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-17-(1-hydroxyethyl)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,22-dione](/img/structure/B1252825.png)
